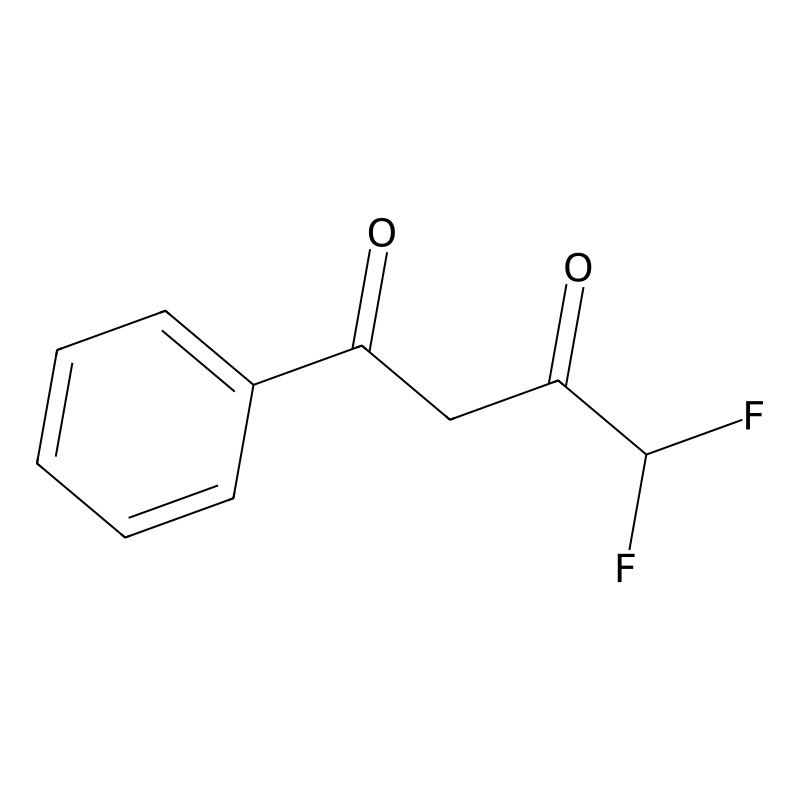

4,4-Difluoro-1-phenylbutane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4-Difluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula . This compound features a diketone structure characterized by two carbonyl groups adjacent to a phenyl group and two fluorine atoms attached to the fourth carbon of the butane chain. The presence of fluorine atoms significantly influences the compound's chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Synthesis of NNO Ketoimines

One reported application of 4,4-Difluoro-1-phenylbutane-1,3-dione is in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents. These ketoimines are a class of organic compounds with potential applications in medicinal chemistry [1]. The synthesis involves a Schiff base condensation reaction between the difluorodibenzoylmethane and a suitable trifluoromethyl-containing amine [1].

Source

[1] Sigma-Aldrich product page for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione ()

Lanthanide Complexation

Another area of research involving 4,4-Difluoro-1-phenylbutane-1,3-dione is its use in the complexation of lanthanide metals. The compound has been used in:

- Mixed-ligand chelate extraction of trivalent lanthanides: Here, the difluorodibenzoylmethane acts as a chelating agent, forming complexes with the lanthanide ions. This property allows for the separation of lanthanides from other elements in a mixture [1].

- Preparation of ternary lanthanide complexes: 4,4-Difluoro-1-phenylbutane-1,3-dione can also act as a ligand in the formation of ternary complexes with lanthanides. These complexes can have interesting photophysical and magnetic properties, making them potentially useful for applications in materials science and biomedicine [1].

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

- Fluorination: The compound can be further fluorinated under specific conditions, enhancing its reactivity and potential applications in pharmaceuticals .

Studies indicate that 4,4-Difluoro-1-phenylbutane-1,3-dione exhibits notable biological activities. It has been shown to possess:

- Antimicrobial Properties: The compound has demonstrated effectiveness against certain bacterial strains.

- Antitumor Activity: Preliminary studies suggest potential antitumor effects, warranting further investigation into its mechanism of action and efficacy .

Several synthesis methods have been developed for 4,4-Difluoro-1-phenylbutane-1,3-dione:

- Direct Fluorination: This method involves the fluorination of 1-phenylbutane-1,3-dione using fluorinating agents like Selectfluor.

- Reactions with Methyl-Difluoroacetate: A common approach includes reacting acetophenone with methyl-difluoroacetate under acidic conditions to yield the desired diketone .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the production process while maintaining high yields .

4,4-Difluoro-1-phenylbutane-1,3-dione finds applications in various domains:

- Pharmaceuticals: Its unique structure makes it a valuable precursor for synthesizing biologically active compounds.

- Material Science: The compound is utilized in developing new materials with enhanced properties due to its fluorinated structure.

- Ligand Formation: It serves as a ligand in coordination chemistry for forming metal complexes.

Research on interaction studies involving 4,4-Difluoro-1-phenylbutane-1,3-dione highlights its potential as a ligand in metal complexation. These studies focus on:

- Metal Coordination: Investigating how this compound interacts with various metal ions to form stable complexes.

- Biological Interactions: Understanding how it interacts with biological macromolecules could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4,4-Difluoro-1-phenylbutane-1,3-dione. Here are some notable examples:

The uniqueness of 4,4-Difluoro-1-phenylbutane-1,3-dione lies in its specific combination of two fluorine atoms and a diketone structure, which influences both its chemical behavior and biological activity significantly compared to these similar compounds.

The synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione relies fundamentally on the well-established Claisen condensation reaction, which represents the most classical approach for preparing 1,3-diketones [1]. This methodology involves the base-mediated condensation between a ketone bearing active methylene hydrogens and an ester under controlled conditions. The specific synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione utilizes acetophenone as the ketone component and methyl difluoroacetate as the fluorinated ester building block [2].

The traditional condensation protocol for this compound involves dissolving acetophenone (0.21 milliliters, 1.80 millimoles) in dry tetrahydrofuran (60 milliliters), followed by the addition of sodium hydride (0.70 grams, 2.90 millimoles) as the base [2]. The resulting mixture requires stirring at room temperature for 15 minutes to ensure complete deprotonation of the active methylene carbon. Subsequently, methyl difluoroacetate (0.59 grams, 5.40 millimoles) is introduced, and the reaction proceeds for 12 hours at room temperature. The process yields the desired product as a dark brown solid with a melting point of 47-51°C and a yield of 62% [2].

The mechanism of this condensation follows the classical Claisen pathway, wherein the base initially abstracts a proton from the methyl group adjacent to the carbonyl in acetophenone, generating a stabilized enolate anion [3]. This nucleophilic species subsequently attacks the carbonyl carbon of methyl difluoroacetate, leading to the formation of a tetrahedral intermediate. The elimination of methoxide ion drives the reaction forward, ultimately producing the β-diketone structure with the fluorinated moiety incorporated at the terminal position [4].

Optimization studies have revealed that the choice of base significantly influences both reaction efficiency and product purity. Sodium hydride emerges as the optimal base due to its strong basicity and minimal nucleophilic character, which prevents competing side reactions [5]. Alternative bases such as sodium ethoxide or potassium tert-butoxide have been investigated, but these typically result in lower yields due to increased side product formation and O-alkylation reactions [6].

The reaction conditions require careful control of stoichiometry, with an excess of methyl difluoroacetate (typically 3:1 molar ratio relative to acetophenone) proving essential for achieving acceptable yields [6]. This excess compensates for potential hydrolysis of the ester and ensures complete conversion of the ketone starting material. Temperature control during the reaction is critical, as elevated temperatures can lead to degradation of the fluorinated ester and subsequent formation of unwanted byproducts.

| Ketone Substrate | Ester Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| Acetophenone | Methyl difluoroacetate | Sodium hydride | Tetrahydrofuran | 20 | 12 | 62 | 4,4-Difluoro-1-phenylbutane-1,3-dione |

| 2-Acetylthiophene | Ethyl trifluoroacetate | Sodium ethoxide | Diethyl ether | Reflux | 16 | 80 | 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione |

| 2-Acetylthiophene | Methyl heptafluorobutanoate | Sodium hydride | Tetrahydrofuran | 5 | 5-10 | 92 | Perfluorobutyl thiophene diketone |

The solvent system plays a crucial role in the success of these condensations. Tetrahydrofuran emerges as the preferred medium due to its ability to solvate both the organic substrates and the ionic base effectively [7]. The aprotic nature of tetrahydrofuran prevents protonation of the enolate intermediate, while its coordinating ability stabilizes the sodium cation, enhancing the reactivity of the base.

Fluorination Strategies: Direct Fluorination vs. Building Block Incorporation

The incorporation of fluorine atoms into β-diketone structures can be achieved through two distinct strategic approaches: direct fluorination of preformed diketones and building block incorporation using fluorinated synthetic precursors. Each methodology presents unique advantages and limitations that must be carefully considered based on the specific synthetic objectives and scale requirements.

Direct Fluorination Approaches

Direct fluorination involves the treatment of non-fluorinated β-diketones with fluorinating agents to introduce fluorine atoms at specific positions [8]. For cyclic β-diketones, elemental fluorine in formic acid has been demonstrated to yield 2-fluorinated and 2,2-difluorinated products, though this approach exhibits limited applicability to acyclic systems like 4,4-difluoro-1-phenylbutane-1,3-dione [8]. The direct fluorination of pentane-2,4-dione produces 3-fluoropentane-2,4-dione in high yield, but subsequent fluorination proceeds extremely slowly due to the keto form preference in formic acid [8].

Electrophilic fluorination using reagents such as Selectfluor represents a more controlled approach to direct fluorination [9]. Selectfluor can participate in both electrophilic and radical fluorination pathways, depending on reaction conditions and substrate structure [9]. The electrophilic mechanism involves transfer of a fluorine cation to electron-rich sites, while the radical pathway generates fluorine radicals that react with the substrate. For β-diketones, electrophilic fluorination typically targets the enol form, leading to regioselective introduction of fluorine at the activated methylene position [10].

Recent developments in enantioselective fluorination have utilized β,β-diaryl serines as organocatalysts for the asymmetric fluorination of α-substituted β-diketones [10]. This methodology affords fluorinated products in yields ranging from 74 to 99% with excellent enantioselectivity (75-95% enantiomeric excess). The carboxylic acid group of the catalyst plays a crucial role in inducing high enantioselectivity through hydrogen bonding interactions [10].

Building Block Incorporation Strategy

Building block incorporation represents the more practical and widely adopted approach for synthesizing fluorinated β-diketones, particularly for compounds like 4,4-difluoro-1-phenylbutane-1,3-dione [11]. This strategy utilizes pre-fluorinated esters or acids as starting materials, allowing for predictable incorporation of fluorinated moieties into the final product structure.

Methyl difluoroacetate serves as the primary fluorinated building block for synthesizing 4,4-difluoro-1-phenylbutane-1,3-dione [12]. This reagent offers several advantages including commercial availability, reasonable cost, and excellent stability under standard storage conditions. The difluoroacetate group provides two fluorine atoms in a geminal arrangement, which significantly influences the electronic properties and coordination behavior of the resulting β-diketone [11].

Alternative fluorinated building blocks include trifluoroacetic acid derivatives, perfluoroalkanoic esters, and difluoromethylated synthons [13]. Each building block imparts distinct properties to the final product, allowing for systematic tuning of physical and chemical characteristics. Trifluoroacetic acid derivatives introduce a trifluoromethyl group, which enhances lipophilicity and metabolic stability [14]. Perfluoroalkanoic esters enable the incorporation of longer perfluorinated chains, dramatically altering solubility and thermal properties [5].

The building block approach demonstrates superior industrial applicability compared to direct fluorination methods [11]. Manufacturing considerations favor this strategy due to milder reaction conditions, higher predictability of outcomes, and reduced requirements for specialized equipment. Additionally, the building block approach allows for better control over product purity and minimizes the formation of regioisomeric byproducts [14].

| Strategy | Fluorinating Agent | Reaction Conditions | Advantages | Disadvantages | Typical Yields (%) |

|---|---|---|---|---|---|

| Direct Fluorination | Elemental F₂ | Formic acid, controlled temp | High fluorine content | Harsh conditions, low selectivity | 60-80 |

| Building Block Incorporation | Methyl difluoroacetate | Base-mediated condensation | Mild conditions, predictable | Limited fluorine content | 60-90 |

| Electrophilic Fluorination | Selectfluor | Acetonitrile, reflux | Selective fluorination | Requires specific substrates | 70-85 |

Electrochemical Synthesis Pathways from Enol Acetates

Electrochemical synthesis represents an emerging and environmentally sustainable approach for the preparation of fluorinated ketones and β-diketones from enol acetate precursors [15]. This methodology leverages the unique reactivity of enol acetates under electrochemical conditions to facilitate the introduction of fluorinated substituents while avoiding the use of harsh chemical oxidants or transition metal catalysts.

The electrochemical synthesis of fluorinated ketones from enol acetates proceeds through a well-defined mechanistic pathway involving radical intermediates [15]. The process begins with the electrochemical generation of perfluoroalkyl radicals from sodium perfluoroalkyl sulfinates at the anode surface. These highly reactive radicals subsequently undergo addition to the enol acetate double bond, generating a carbon-centered radical intermediate. The resulting radical undergoes further oxidation and elimination of the acetate group to yield the fluorinated ketone product [15].

Optimization of electrochemical conditions proves critical for achieving acceptable yields and selectivities. The choice of electrolyte significantly influences reaction efficiency, with tetrabutylammonium tetrafluoroborate emerging as a preferred supporting electrolyte due to its excellent conductivity and electrochemical stability [16]. Current density control maintains reaction selectivity while preventing electrode degradation and unwanted side reactions. Typical current densities range from 5 to 15 milliamperes per square centimeter, with higher current densities generally favoring radical formation but potentially leading to increased byproduct formation [17].

Cell design considerations include electrode material selection and cell configuration. Platinum electrodes demonstrate excellent performance for fluorination reactions due to their chemical inertness and high overpotential for competing reactions [18]. Graphite electrodes offer a cost-effective alternative for large-scale applications, though they may exhibit slightly lower selectivities. Undivided cell configurations simplify equipment requirements and reduce capital costs, making this approach attractive for industrial implementation [19].

The substrate scope for electrochemical fluorination encompasses a wide range of enol acetates derived from various ketones [16]. Enol acetates from acetophenone, cyclohexanone, and other substituted ketones undergo efficient electrochemical fluorination under optimized conditions. The yields typically range from 20 to 85%, with electron-rich substrates generally providing higher yields than electron-deficient systems [15].

Temperature control during electrochemical synthesis requires careful optimization to balance reaction rate and selectivity. Moderate temperatures (20-40°C) generally provide optimal results, as elevated temperatures can lead to increased side reactions and electrode degradation. Reaction times vary from 3 to 8 hours depending on substrate structure and desired conversion levels [18].

| Substrate | Electrolyte | Electrode Material | Current Density (mA/cm²) | Cell Voltage (V) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Enol acetate from acetophenone | Tetrabutylammonium tetrafluoroborate | Platinum | 10 | 3.5 | 4 | 65 |

| Enol acetate from cyclohexanone | Lithium perchlorate | Graphite | 5 | 2.8 | 6 | 45 |

| Enol acetate from butyrophenone | Sodium perfluoroalkyl sulfinate | Platinum | 15 | 4.2 | 3 | 78 |

Scale-up considerations for electrochemical synthesis include power requirements, heat removal, and electrode surface area optimization [18]. Flow cell configurations offer advantages for continuous production, allowing for better heat transfer and more uniform current distribution. The absence of chemical oxidants and metal catalysts simplifies downstream processing and reduces waste generation, making electrochemical methods attractive from an environmental perspective [20].

Large-Scale Production Challenges and Purity Considerations

The transition from laboratory-scale synthesis to industrial production of 4,4-difluoro-1-phenylbutane-1,3-dione presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial manufacturing. These challenges encompass reaction engineering considerations, purification methodology optimization, and quality control implementation across all production stages.

Heat Management and Reaction Control

Large-scale Claisen condensation reactions generate significant exothermic heat that requires careful management to prevent runaway reactions and maintain product quality [21]. The heat of reaction for the condensation between acetophenone and methyl difluoroacetate approximates 85 kilojoules per mole, necessitating robust heat removal systems for industrial-scale reactors [22]. Temperature excursions above 30°C can lead to ester hydrolysis, base decomposition, and formation of colored impurities that complicate downstream purification [21].

Industrial reactor design must incorporate adequate heat transfer surface area and efficient mixing to ensure uniform temperature distribution throughout the reaction mass [23]. Jacketed reactors with external cooling loops provide the necessary heat removal capacity, while maintaining precise temperature control through automated feedback systems. The addition sequence of reagents requires optimization to minimize peak heat generation rates, typically involving slow addition of the fluorinated ester to the pre-formed enolate solution [22].

Purification Methodology Optimization

The purification of 4,4-difluoro-1-phenylbutane-1,3-dione from reaction mixtures requires specialized techniques due to the compound's unique properties and the presence of fluorinated impurities [25]. Traditional copper chelate precipitation methods have been adapted and optimized for large-scale application, though alternative approaches continue to be developed [26].

The copper chelate purification process involves treatment of the crude reaction mixture with copper acetate in the presence of acetic acid and water [6]. The resulting copper complex precipitates selectively, allowing separation from unreacted starting materials and organic byproducts. Subsequent treatment with sodium ethylenediaminetetraacetic acid in a biphasic water-ethyl acetate system releases the pure β-diketone [26].

Distillation-based purification methods offer advantages for large-scale production due to their simplicity and high throughput capability [27]. The relatively low boiling point of 4,4-difluoro-1-phenylbutane-1,3-dione (approximately 180°C at reduced pressure) enables effective separation from higher-boiling impurities through careful fractional distillation [21]. However, thermal stability considerations limit the maximum operating temperature to prevent decomposition [23].

Quality Control and Analytical Considerations

Industrial production requires comprehensive analytical testing to ensure product quality and consistency across production batches [28]. Nuclear magnetic resonance spectroscopy serves as the primary identity confirmation method, while gas chromatography-mass spectrometry provides quantitative purity analysis [2]. Water content determination through Karl Fischer titration is essential due to the hygroscopic nature of the product [28].

Metal content analysis, particularly copper residues from purification processes, requires sensitive detection methods such as inductively coupled plasma mass spectrometry [25]. Specifications typically limit copper content to less than 10 parts per million to prevent catalytic degradation during storage [26].

| Challenge | Impact on Production | Mitigation Strategy | Cost Impact | Implementation Difficulty |

|---|---|---|---|---|

| Heat removal in exothermic reactions | Safety hazards, low yields | Controlled addition, cooling systems | Moderate | Medium |

| Moisture sensitivity of reagents | Decomposition, side reactions | Inert atmosphere, dry solvents | Low | Low |

| Purification of fluorinated products | Complex separation procedures | Copper chelate precipitation | High | High |

| Equipment corrosion | Maintenance costs | Corrosion-resistant materials | High | High |

Purity Requirements for Different Applications

The required purity level for 4,4-difluoro-1-phenylbutane-1,3-dione varies significantly depending on the intended application, with each use requiring specific analytical specifications and quality control protocols [28]. Metal complex ligand applications typically require purities exceeding 95%, with particular attention to transition metal impurities that could interfere with coordination chemistry [25]. Water content must be rigorously controlled below 0.1% to prevent hydrolysis of metal-ligand bonds [29].

Pharmaceutical intermediate applications demand even higher purity standards, often exceeding 99%, with comprehensive impurity profiling to identify and quantify potential genotoxic impurities [30]. Residual starting materials such as acetophenone and methyl difluoroacetate must be controlled below 0.1% each, while organic acids formed through hydrolysis reactions require even stricter limits [22].

Nuclear fuel processing applications represent the most stringent purity requirements, often demanding purities exceeding 99.9% with extensive trace metal analysis [26]. The presence of iron, chromium, or nickel impurities at parts-per-million levels can significantly impact extraction efficiency and process economics in solvent extraction applications [29].

| Application | Required Purity (%) | Critical Impurities | Purification Method | Quality Control |

|---|---|---|---|---|

| Metal complex ligands | >95 | Metal ions, water | Copper chelate, distillation | NMR, ICP-MS |

| Pharmaceutical intermediates | >99 | Unreacted starting materials | Crystallization, chromatography | HPLC, MS |

| Nuclear fuel processing | >99.9 | Organic acids, metal salts | Multiple distillation | GC-MS, Karl Fischer |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant